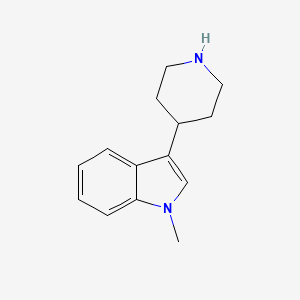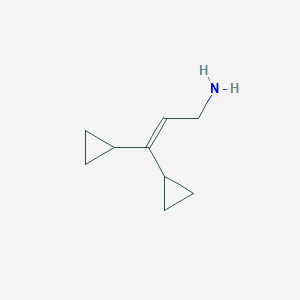![molecular formula C12H18ClN3O3 B13503837 ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride: is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves multiple stepsThe final step involves the formation of the carbamoyl group and its subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It may also be used in drug formulation and delivery systems .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness: ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C12H18ClN3O3 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-[[6-(diethylamino)pyridin-3-yl]methylamino]-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-3-15(4-2)10-6-5-9(7-13-10)8-14-11(16)12(17)18;/h5-7H,3-4,8H2,1-2H3,(H,14,16)(H,17,18);1H |
Clé InChI |
OWYUBWXPHFVLPN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)


![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)

![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
